molecular formula C7H8FN B3359679 5-Ethyl-2-fluoropyridine CAS No. 871325-13-2

5-Ethyl-2-fluoropyridine

Cat. No. B3359679
CAS RN: 871325-13-2
M. Wt: 125.14 g/mol
InChI Key: LEEJCKGABMHXDD-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluoropyridine is a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent in the aromatic ring .


Synthesis Analysis

Fluoropyridines, including 5-Ethyl-2-fluoropyridine, can be synthesized using various methods. One method involves the Umemoto reaction and the Balts-Schiemann reaction . Another method involves the diazotization reaction of corresponding 2-aminopyridines using an HF-pyridine complex .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-2-fluoropyridine, like other fluoropyridines, is influenced by the presence of the fluorine atom. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Chemical Reactions Analysis

Fluoropyridines, including 5-Ethyl-2-fluoropyridine, participate in various chemical reactions. For instance, they can undergo substitution reactions . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

Fluoropyridines, including 5-Ethyl-2-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent in the aromatic ring. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Modification in Pharmaceuticals

5-Ethyl-2-fluoropyridine has been utilized in the modification of pharmaceutical compounds. For instance, a study demonstrated its use in modifying tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment. This modification technique was explored for its influence on neuronal NMDA-receptors, indicating potential applications in neuropharmacology (Sokolov et al., 2014).

Radiopharmaceuticals and Medical Imaging

5-Ethyl-2-fluoropyridine derivatives, such as fluoropyridines labeled with fluorine-18, have found applications in Positron Emission Tomography (PET) imaging. These compounds can be used to create radiotracers for medical diagnostics, offering enhanced stability and improved methods of preparation (Carroll et al., 2007).

Antagonists in Neuropsychiatric Disorders

Research into 5-Ethyl-2-fluoropyridine derivatives has also led to the development of compounds with potential use in treating neuropsychiatric disorders. For example, certain derivatives have shown to be selective and high-affinity antagonists of the 5-HT1A receptor, a target in various psychiatric and neurological disorders (García et al., 2014).

Chemical Reactivity Studies

The reactivity of 5-Ethyl-2-fluoropyridine has been a subject of study in chemical kinetics. Investigations into the nucleophilic substitution reactions of fluoropyridines provide insights into their chemical behavior and potential applications in synthetic chemistry (Schlosser & Rausis, 2005).

Synthesis of Antibacterial Agents

Compounds related to 5-Ethyl-2-fluoropyridine have been utilized in synthesizing key intermediates for antibacterial agents. For example, the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a crucial step in the production of quinolone antibacterial agents, highlights its significance in pharmaceutical manufacturing (Qiu-feng, 2005).

Safety and Hazards

The safety data sheet for 2-fluoropyridine, a related compound, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Fluoropyridines, including 5-Ethyl-2-fluoropyridine, have potential applications in various fields. They are used in the synthesis of pharmaceuticals and agrochemicals . They are also of interest in the development of new agricultural products having improved physical, biological, and environmental properties . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including fluoropyridines, is an important task of modern organic chemistry .

properties

IUPAC Name

5-ethyl-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEJCKGABMHXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610277
Record name 5-Ethyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871325-13-2
Record name 5-Ethyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-fluoropyridine (2-a, 5.03 g, 28.6 mmol, Lancaster Synthesis, Inc., Wyndham, N.H.), triethylborane (1M in tetrahydroftiran, 42.8 mL, 42.8 mmol), K2CO3 (15.8 g, 114.2 mmol) and Pd(PPh3)4 (1.65 g, 1.43 mmol) in N,N-dimethylformamide was heated at 85 C for 4 h. The reaction mixture was diluted with water and extracted with hexanes. The organic layer was then washed with water (×2), separated, dried (MgSO4), and concentrated in vacuo. Chromatography (50%, CH2Cl2 in hexanes) afforded the desired product (2-b); 1H NMR (500 MHz, CDCl3) δ 8.04 (d, 1H, J =1.0 Hz), 7.60 (dt, 1H, J=8.0, 2.5 Hz), 6.85 (dd, 1H, J=8.3, 2.8 Hz), 2.65 (q, 2H, J=7.8 Hz), 1.21 (t, 3H, J=7.7Hz)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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